molecular formula C16H13NO B8325194 3-Pyridyl-1-naphthylcarbinol

3-Pyridyl-1-naphthylcarbinol

Cat. No.: B8325194
M. Wt: 235.28 g/mol
InChI Key: LBQUJQXLIGQMSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pyridyl-1-naphthylcarbinol is a carbinol derivative featuring a naphthalene ring linked to a pyridine moiety via a hydroxymethylene (-CH(OH)-) bridge. The pyridine and naphthalene groups are critical to its reactivity, solubility, and interactions in biological systems. Notably, the absence of a nitroso group distinguishes it from carcinogenic nitrosamines like NNK and NNAL .

Properties

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

naphthalen-1-yl(pyridin-3-yl)methanol

InChI

InChI=1S/C16H13NO/c18-16(13-7-4-10-17-11-13)15-9-3-6-12-5-1-2-8-14(12)15/h1-11,16,18H

InChI Key

LBQUJQXLIGQMSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C3=CN=CC=C3)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues:

The following compounds share structural or functional similarities with 3-Pyridyl-1-naphthylcarbinol, enabling comparative analysis:

Compound Name Key Structural Features Carcinogenicity (Rodent Studies) Metabolic Pathways Analytical Methods (HPLC/GC)
This compound Naphthyl + pyridyl + hydroxymethylene Not reported Unknown Likely via UV detection
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) Pyridyl + nitroso + ketone Lung: 27/30 rats (5.0 ppm); Pancreas: 9/80 rats (1.0 ppm) Metabolized to NNAL (proximate carcinogen) GC-MS/NMR
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) Pyridyl + nitroso + alcohol Lung: 26/30 rats; Pancreas: 8/30 rats Major metabolite of NNK LC-MS
N-Nitrosoguvacoline (NG) Areca-derived nitrosamine + pyrrolidine Pancreas: 4/30 rats (20 ppm) Requires confirmation Not specified
1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol Naphthol + thiophene + methylamine Not reported Unclear; impurity in pharmaceuticals USP methods

Critical Observations:

Structural Impact on Carcinogenicity: The presence of a nitroso group in NNK and NNAL correlates with high carcinogenicity in lung and pancreatic tissues . However, its naphthalene moiety may influence metabolic activation pathways, warranting further study.

Functional Group Interactions: The hydroxymethylene bridge in this compound may enhance solubility compared to purely aromatic analogs like 1-fluoronaphthalene (, compound f). This could affect bioavailability and excretion. Thiophene-containing analogs (e.g., compound a, b in ) exhibit distinct electronic properties compared to pyridyl derivatives, altering receptor binding or metabolic stability .

Analytical Challenges: Naphthol derivatives (e.g., compound c in ) are monitored as impurities in pharmaceuticals using HPLC with UV detection . Similar methods may apply to this compound, though its pyridyl group could necessitate method optimization.

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